molecular formula C14H17BrN2O3 B8165281 tert-Butyl (2-(4-bromo-2-cyanophenoxy)ethyl)carbamate

tert-Butyl (2-(4-bromo-2-cyanophenoxy)ethyl)carbamate

Cat. No.: B8165281
M. Wt: 341.20 g/mol
InChI Key: PNYYBPPWPFUNPN-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-bromo-2-cyanophenoxy)ethyl)carbamate: is an organic compound with the molecular formula C14H18BrN2O3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a phenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-bromo-2-cyanophenoxy)ethyl)carbamate typically involves the reaction of 4-bromo-2-cyanophenol with tert-butyl (2-bromoethyl)carbamate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the bromoethyl carbamate, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-(4-bromo-2-cyanophenoxy)ethyl)carbamate can undergo oxidation reactions, particularly at the phenoxyethyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, which can target the nitrile group to form primary amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl (2-(4-bromo-2-cyanophenoxy)ethyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a building block for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its carbamate group can be modified to enhance the pharmacokinetic properties of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties such as flame retardancy or chemical resistance.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-bromo-2-cyanophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phenoxyethyl moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Similar structure but with a chlorine atom instead of a cyanide group.

    tert-Butyl (2-(4-bromo-3-cyanophenoxy)ethyl)carbamate: Similar structure but with the cyanide group at a different position on the phenyl ring.

    tert-Butyl (2-(4-bromo-2-methoxyphenoxy)ethyl)carbamate: Similar structure but with a methoxy group instead of a cyanide group.

Uniqueness: tert-Butyl (2-(4-bromo-2-cyanophenoxy)ethyl)carbamate is unique due to the presence of both a bromine atom and a cyanide group on the phenyl ring. This combination of functional groups imparts distinct reactivity and potential applications compared to other similar compounds. The cyanide group can participate in a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[2-(4-bromo-2-cyanophenoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c1-14(2,3)20-13(18)17-6-7-19-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYYBPPWPFUNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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